molecular formula C13H14BrNO5S B7879701 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoic acid

3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoic acid

Cat. No.: B7879701
M. Wt: 376.22 g/mol
InChI Key: JANYCGIENULPJM-UHFFFAOYSA-N
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Description

3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the bromination of an indole derivative, followed by acetylation and sulfonylation reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and acetylating agents like acetic anhydride. Sulfonylation can be achieved using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale bromination, acetylation, and sulfonylation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of indole derivatives with different functional groups.

Scientific Research Applications

3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s indole core makes it a potential candidate for studying biological processes and interactions.

    Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.

    Industry: The compound can be used in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine and sulfonyl groups may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dihydro-1H-indole: A simpler indole derivative with a bromine atom.

    1-acetyl-2,3-dihydro-1H-indole: An indole derivative with an acetyl group.

    3-sulfonylpropanoic acid: A compound with a sulfonyl propanoic acid moiety.

Uniqueness

3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, acetyl group, and sulfonyl propanoic acid moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(1-acetyl-5-bromo-2,3-dihydroindol-6-yl)sulfonyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO5S/c1-8(16)15-4-2-9-6-10(14)12(7-11(9)15)21(19,20)5-3-13(17)18/h6-7H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANYCGIENULPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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